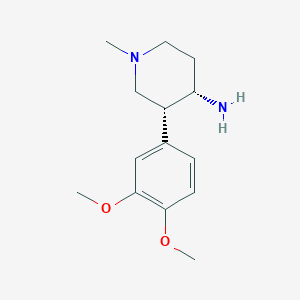
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a piperidine ring, which is further substituted with a methyl group at the nitrogen atom. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable electrophile, such as a halogenated 3,4-dimethoxybenzene derivative.
Methylation of the Nitrogen Atom: The nitrogen atom of the piperidine ring can be methylated using methyl iodide or other methylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of (3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-ethylpiperidin-4-amine: Similar structure with an ethyl group instead of a methyl group.
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-propylpiperidin-4-amine: Similar structure with a propyl group instead of a methyl group.
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-benzylpiperidin-4-amine: Similar structure with a benzyl group instead of a methyl group.
Uniqueness
The uniqueness of (3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine lies in its specific stereochemistry and the presence of the 3,4-dimethoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
(3R,4S)-3-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C14H22N2O2/c1-16-7-6-12(15)11(9-16)10-4-5-13(17-2)14(8-10)18-3/h4-5,8,11-12H,6-7,9,15H2,1-3H3/t11-,12-/m0/s1 |
InChI 键 |
KDYAURPBKMRKQS-RYUDHWBXSA-N |
手性 SMILES |
CN1CC[C@@H]([C@@H](C1)C2=CC(=C(C=C2)OC)OC)N |
规范 SMILES |
CN1CCC(C(C1)C2=CC(=C(C=C2)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


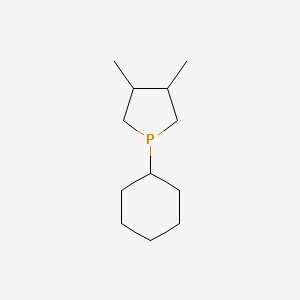
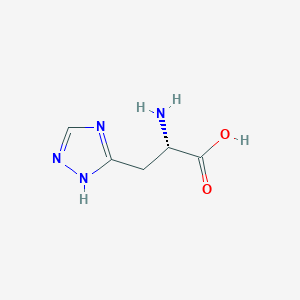
![4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B11753289.png)
![[3-(1-Methoxy-2-methyl-1-oxopropan-2-yl)phenyl]boronic acid](/img/structure/B11753296.png)
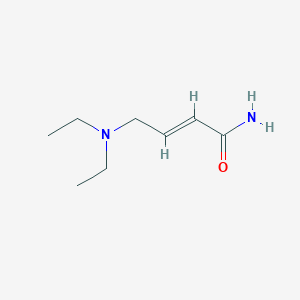
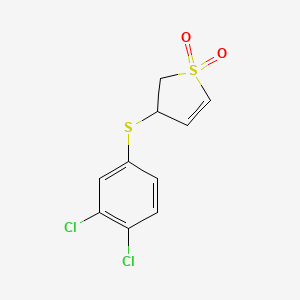
![(2S)-2-amino-1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B11753327.png)
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione hydrochloride](/img/structure/B11753332.png)
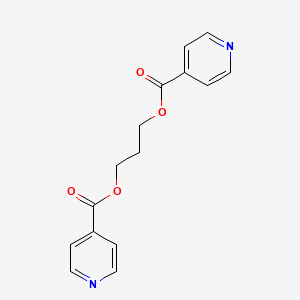
![3-Amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine-2,7(1H,3H)-dione](/img/structure/B11753341.png)
![tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B11753344.png)
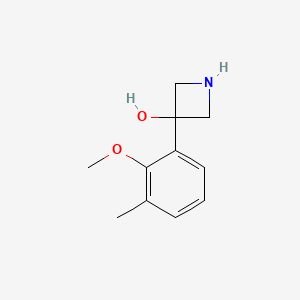

![1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11753361.png)
